3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-sulfonamide
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Overview
Description
3,5-Dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-sulfonamide is a complex organic compound featuring a unique combination of isoxazole and sulfonamide groups, along with thiophene rings
Mechanism of Action
Thiophene derivatives
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Isoxazole derivatives
It is always imperative to unleash new eco-friendly synthetic strategies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-sulfonamide typically involves multi-step organic reactions
Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Sulfonamide Introduction: The sulfonamide group is introduced through a reaction between the isoxazole derivative and a sulfonyl chloride in the presence of a base such as triethylamine.
Thiophene Attachment: The thiophene rings are attached via a Friedel-Crafts acylation reaction, using thiophene derivatives and an appropriate acylating agent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Antimicrobial Agents: The sulfonamide group is known for its antimicrobial properties, making this compound a potential candidate for new antibiotics.
Anti-inflammatory Agents: The isoxazole ring is a common motif in anti-inflammatory drugs.
Industry:
Electronic Materials: The thiophene rings contribute to the compound’s electronic properties, making it useful in the development of organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
3,5-Dimethylisoxazole-4-sulfonamide: Lacks the thiophene rings, resulting in different electronic properties and biological activities.
Thiophene-2-sulfonamide: Contains only the thiophene and sulfonamide groups, without the isoxazole ring.
Uniqueness: 3,5-Dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-sulfonamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
I
Properties
IUPAC Name |
3,5-dimethyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S3/c1-9-14(10(2)19-15-9)22(17,18)16-13(11-5-7-20-8-11)12-4-3-6-21-12/h3-8,13,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWGJTYXGZUHPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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